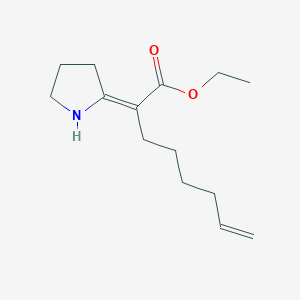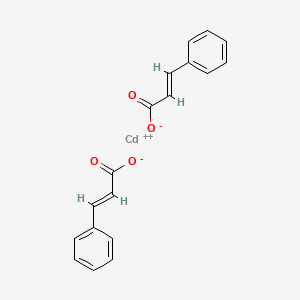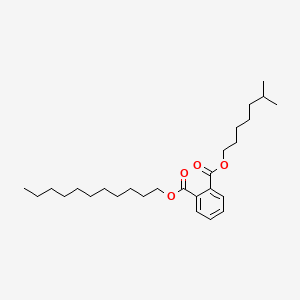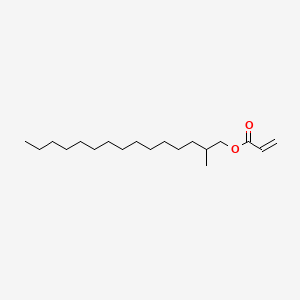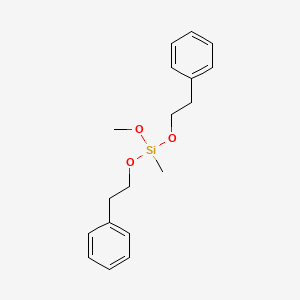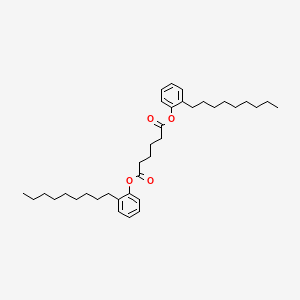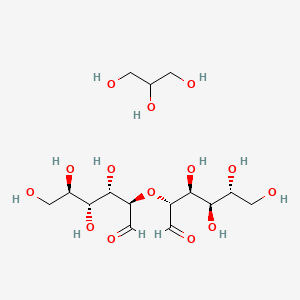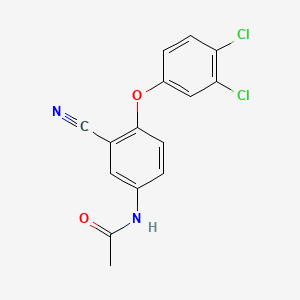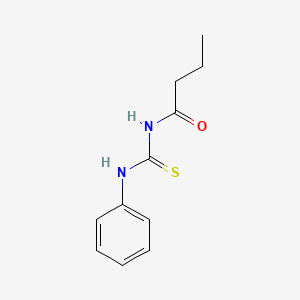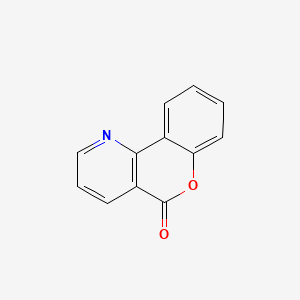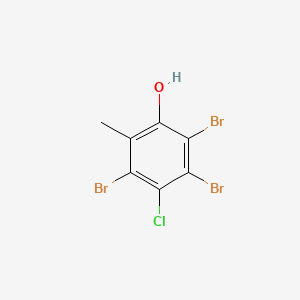
2,3,5-Tribromo-4-chloro-6-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Tribromo-4-chloro-6-methylphenol is a halogenated phenol compound with the molecular formula C7H4Br3ClO. It is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tribromo-4-chloro-6-methylphenol typically involves the bromination and chlorination of 6-methylphenol. The process includes the following steps:
Bromination: 6-methylphenol is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2, 3, and 5 positions.
Chlorination: The brominated product is then chlorinated to introduce a chlorine atom at the 4 position.
Industrial Production Methods
Industrial production methods for this compound involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Tribromo-4-chloro-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less halogenated phenols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less halogenated phenols.
Substitution: Phenols with different functional groups replacing the halogens
Wissenschaftliche Forschungsanwendungen
2,3,5-Tribromo-4-chloro-6-methylphenol has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial properties and effects on microbial growth.
Medicine: Investigated for potential use in disinfectants and antiseptics.
Industry: Used as a preservative in various products, including cosmetics and pharmaceuticals
Wirkmechanismus
The antimicrobial activity of 2,3,5-Tribromo-4-chloro-6-methylphenol is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, it can inhibit enzymes involved in vital metabolic pathways, further contributing to its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Tribromo-2-chloro-6-methylphenol: Similar structure but different bromination pattern.
2,3,5-Tribromo-4-chloro-6-methylphenol: The compound itself.
4-Chloro-3-methylphenol: Lacks bromine atoms, used as a disinfectant and preservative.
Uniqueness
This compound is unique due to its specific halogenation pattern, which imparts distinct antimicrobial properties. The presence of multiple halogen atoms enhances its efficacy as a disinfectant compared to less halogenated phenols .
Eigenschaften
CAS-Nummer |
83918-56-3 |
|---|---|
Molekularformel |
C7H4Br3ClO |
Molekulargewicht |
379.27 g/mol |
IUPAC-Name |
2,3,5-tribromo-4-chloro-6-methylphenol |
InChI |
InChI=1S/C7H4Br3ClO/c1-2-3(8)6(11)4(9)5(10)7(2)12/h12H,1H3 |
InChI-Schlüssel |
DUSUUBJAFMIHQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1Br)Cl)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


